REACTION_CXSMILES
|
CC(C)(C)[C@H](NC1C=CC=C(C(F)(F)F)C=1)C([N:6]1[CH2:11][C@H:10]2[C@H:8]([C:9]2([CH3:13])[CH3:12])[C@H:7]1[C:14]([O:16]C)=[O:15])=O.[OH-].[Na+]>C1COCC1>[CH3:12][C:9]1([CH3:13])[CH:8]2[CH:10]1[CH2:11][NH:6][CH:7]2[C:14]([OH:16])=[O:15] |f:1.2|
|
Name
|
(1R,2S,5S)-methyl 3-((S)-3,3-dimethyl-2-(3-(trifluoromethyl)phenylamino)butanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylate
|
Quantity
|
0.047 g
|
Type
|
reactant
|
Smiles
|
CC([C@@H](C(=O)N1[C@@H]([C@H]2C([C@H]2C1)(C)C)C(=O)OC)NC1=CC(=CC=C1)C(F)(F)F)(C)C
|
Name
|
|
Quantity
|
0.69 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at rt for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
THF was removed
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with Ether (15 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of solvent, it
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CNC(C12)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.043 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 251.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(C)(C)[C@H](NC1C=CC=C(C(F)(F)F)C=1)C([N:6]1[CH2:11][C@H:10]2[C@H:8]([C:9]2([CH3:13])[CH3:12])[C@H:7]1[C:14]([O:16]C)=[O:15])=O.[OH-].[Na+]>C1COCC1>[CH3:12][C:9]1([CH3:13])[CH:8]2[CH:10]1[CH2:11][NH:6][CH:7]2[C:14]([OH:16])=[O:15] |f:1.2|
|
Name
|
(1R,2S,5S)-methyl 3-((S)-3,3-dimethyl-2-(3-(trifluoromethyl)phenylamino)butanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylate
|
Quantity
|
0.047 g
|
Type
|
reactant
|
Smiles
|
CC([C@@H](C(=O)N1[C@@H]([C@H]2C([C@H]2C1)(C)C)C(=O)OC)NC1=CC(=CC=C1)C(F)(F)F)(C)C
|
Name
|
|
Quantity
|
0.69 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at rt for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
THF was removed
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with Ether (15 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of solvent, it
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CNC(C12)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.043 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 251.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |